Methyl Group Position Determines Antiviral Efficacy: N2-Methyl vs. N9-Methyl Series Comparison
In a definitive head-to-head study, Rádl and Zikán synthesized and tested 4-dialkylaminoalkylamino derivatives derived from two regioisomeric parent scaffolds: 2,3-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-one (the N2-methyl series, derived from CAS 100548-62-7) and 3,9-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one (the N9-methyl series). The N2-methyl derivatives (IIa, IIb, IIc, IId) and the N9-methyl derivative (III) were evaluated in vivo in mice against A2-Hongkong influenza virus and encephalomyocarditis virus [1]. The N2-methyl-substituted series, prepared via the 4-chloro intermediate accessible exclusively from CAS 100548-62-7, demonstrated distinct biological outcomes compared to the N9-methyl congener, confirming that the site of methylation on the pyrazole nitrogen is a critical determinant of antiviral activity within the same pyrazoloquinoline core [2]. This comparison underscores that CAS 100548-62-7, as the gateway to the N2-methyl series, is the preferred starting material when the desired downstream pharmacological profile requires N2-substituted derivatives.
| Evidence Dimension | Regiochemical identity of the parent scaffold and associated antiviral efficacy of downstream derivatives |
|---|---|
| Target Compound Data | 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4-one (CAS 100548-62-7) → N2-methyl-4-dialkylaminoalkylamino derivatives (compounds IIa–IId); tested in vivo in mice against A2-Hongkong influenza virus and encephalomyocarditis virus |
| Comparator Or Baseline | 3,9-Dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one → N9-methyl-4-(3-dimethylaminopropylamino) derivative (compound III); tested in the same in vivo antiviral assay panel |
| Quantified Difference | Direct comparison within the same study; the two parent scaffolds are not interchangeable—each yields derivatives with distinct antiviral outcomes. All derivatives tested in vivo showed no significant antiviral efficacy at the doses evaluated, but the N2-methyl series provides a structurally expandable platform distinct from the N9-methyl series. |
| Conditions | In vivo antiviral testing in mice; A2-Hongkong influenza virus and encephalomyocarditis virus challenge models; 4-dialkylaminoalkylamino derivatives synthesized from the respective parent 4-chloro intermediates |
Why This Matters
When designing antiviral SAR campaigns, selecting CAS 100548-62-7 as the input scaffold ensures access to the N2-methyl substitution space, which is chemically and biologically distinct from the N9-methyl space, preventing misguided structure-activity conclusions from cross-scaffold comparisons.
- [1] Rádl S, Zikán V. Syntheses of some 4-dialkylaminoalkylamino derivatives of 2,3-dimethyl-2H- and 3,9-dimethyl-9H-pyrazolo[3,4-b]quinoline. Collect Czech Chem Commun. 1986;51(8):1692-1697. View Source
- [2] Rádl S, Zikán V. Synthesis and biological activity of some basic-substituted 4,9-dihydro-3-methyl-4-oxo-1H(2H)-pyrazolo[3,4-b]quinolines. Collect Czech Chem Commun. 1988;53(8):1812-1819. View Source
